4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)17(28)26-18-24-13(10-29-18)9-16(27)25-15-4-2-1-3-14(15)19(21,22)23/h1-8,10H,9H2,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPMLMPYNNTFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiazole ring , a trifluoromethyl-substituted phenyl group , and an amide bond , which are significant for its biological activity. The presence of these functional groups influences the compound's reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H16ClF3N2O2S |
| Molecular Weight | 392.83 g/mol |
| CAS Number | 1093861-60-9 |
| Structural Features | Thiazole ring, trifluoromethyl group, amide bond |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds containing thiazole moieties can induce apoptosis in various cancer cell lines through multiple pathways, including the caspase pathway. For instance:
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Cell Viability : The compound has been tested against several cancer cell lines, demonstrating a reduction in cell viability with an IC50 value indicating potency in inhibiting cancer cell growth.
Cell Line IC50 (µM) A431 (epidermoid carcinoma) 1.98 ± 1.22 MCF7 (breast cancer) 1.61 ± 1.92
The presence of the thiazole ring is critical for cytotoxic activity, as it enhances interactions with cellular targets involved in tumor growth.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. Compounds similar to it have been reported to disrupt DNA replication processes in bacteria and fungi.
-
Bacterial Inhibition : The compound's structure allows it to interact effectively with bacterial DNA and proteins, leading to significant antibacterial activity comparable to standard antibiotics.
Microorganism Activity Staphylococcus aureus Significant inhibition Escherichia coli Moderate inhibition
The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes or receptors involved in cancer pathways. Molecular docking studies suggest that the compound interacts primarily through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against cancer cells.
Case Studies
Several studies have documented the effects of thiazole derivatives on various diseases:
-
Thiazole Derivatives in Cancer Treatment : A study published in MDPI highlighted the effectiveness of thiazole derivatives in reducing tumor size in animal models.
"Thiazole-integrated compounds showed significant anti-tumor activity, making them candidates for further development" .
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Antimicrobial Efficacy : Research demonstrated that thiazole-containing compounds exhibit antibacterial properties against resistant strains of bacteria.
"The introduction of electron-releasing groups on thiazole derivatives significantly enhanced their antibacterial activity" .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including those with structures similar to 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, exhibit significant anticonvulsant properties. For instance, compounds with thiazole moieties have shown efficacy in reducing seizure activity in animal models. A study highlighted that certain thiazole-integrated compounds displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide, suggesting promising potential for new treatments in epilepsy management .
Antibacterial and Antifungal Properties
Thiazole-containing compounds have also been investigated for their antibacterial and antifungal activities. Some derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-donating groups on the phenyl rings was found to enhance antimicrobial activity, indicating a structure-activity relationship that could guide future drug design .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
Knoevenagel Condensation
This reaction is often utilized to form the thiazole ring by condensing carbonyl compounds with active methylene groups. The resulting thiazole derivatives can then be further modified to introduce various substituents that enhance their biological activity.
Alkylation Reactions
Alkylation is employed to introduce alkyl groups into the molecule, which can significantly influence its pharmacological properties.
Study on Anticonvulsant Activity
A notable study synthesized a series of thiazole derivatives and evaluated their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Among these, certain analogues exhibited activity comparable to or greater than established drugs such as sodium valproate, demonstrating the potential of thiazole-based compounds in treating seizures .
Antimicrobial Screening
Another research effort focused on synthesizing thiazole derivatives and screening them for antimicrobial activity. Compounds were tested against a panel of bacterial and fungal pathogens, revealing several candidates with potent activity that could be further developed into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
A. 2-Chloro-N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)Benzamide
- Structure : Replaces the ethyl-trifluoromethylphenyl group with a coumarin (2-oxo-2H-chromen-3-yl) moiety.
- Molecular Formula : C₁₉H₁₁ClN₂O₃S.
- Properties : Melting point = 190°C; molar mass = 382.82 g/mol.
B. 4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-ylidene)Benzamide
- Structure: Contains a thiazolidinone ring (4-oxo-1,3-thiazolidin-2-ylidene) instead of a thiazole.
- Significance: Thiazolidinones are associated with antidiabetic and antimicrobial activities. The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound .
C. 4-Chloro-N-(2-((5-Trifluoromethyl-2-Pyridyl)Sulfonyl)Ethyl)Benzamide
- Structure: Features a pyridylsulfonyl-ethyl chain instead of the thiazole-ethyl-amino group.
- Significance : The sulfonyl group enhances solubility but may reduce membrane permeability compared to the thiazole core .
D. N-(Benzo[d]Thiazol-2-yl)-4-((4-((4-(2-Oxo-2-((6-(Trifluoromethyl)Benzo[d]Thiazol-2-yl)Amino)Ethyl)Phenoxy)Methyl)-1H-1,2,3-Triazol-1-yl)Methyl)Benzamide
Physicochemical Properties
*Calculated based on structural formula.
Spectral Characterization
- IR Spectroscopy : The target compound’s IR spectrum would lack the νS-H band (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, similar to triazole-thiones in .
- NMR Data : The ethyl-trifluoromethylphenyl group would show distinct ¹H-NMR signals for the NH (δ 8–10 ppm) and CF₃ (δ 120–125 ppm in ¹³C-NMR), contrasting with coumarin derivatives’ aromatic proton signals (δ 6–8 ppm) .
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, and how are reaction conditions optimized?
Methodological Answer:
- Key Steps :
- Thiazole Ring Formation : React α-haloketones with thiourea under acidic/basic conditions to construct the thiazole core .
- Amide Coupling : Use coupling agents (e.g., EDCI/HOBt) to link the benzamide moiety to the thiazole ring .
- Functionalization : Introduce the trifluoromethylphenyl group via nucleophilic substitution or reductive amination .
- Optimization :
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
Q. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cell-Based Screening :
- Evaluate cytotoxicity against NCI-60 cancer cell lines (e.g., melanoma MDA-MB-435) at 10 µM, with IC50 follow-up for active hits .
- Solubility Testing : Use PBS (pH 7.4) with DMSO (<1% v/v) to avoid precipitation in bioassays .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data across different assay models?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm target engagement .
- Metabolite Interference :
- Perform LC-MS to detect metabolite formation (e.g., hydrolysis products) that may skew results .
- Dose-Response Reproducibility :
- Replicate assays in triplicate across independent labs, adjusting serum content (e.g., 5% vs. 10% FBS) to account for protein binding .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Run 100 ns simulations in GROMACS to assess stability of the thiazole-amide backbone in aqueous environments .
- QSAR Modeling :
- Corrogate substituent effects (e.g., Cl vs. CF3) using MOE descriptors and partial least squares regression .
Q. How to design structure-activity relationship (SAR) studies focusing on the trifluoromethyl and thiazole moieties?
Methodological Answer:
- Substituent Variation :
- Synthesize analogs with:
- Trifluoromethyl replacements : e.g., –CH3, –OCF3 (to probe hydrophobicity/electronic effects) .
- Thiazole modifications : e.g., oxazole or imidazole rings (to assess heterocycle necessity) .
- Activity Profiling :
- Compare IC50 values against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
- Crystallographic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
